molecular formula C11H11Cl2N3O4 B2801414 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate CAS No. 878081-50-6

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2801414
CAS RN: 878081-50-6
M. Wt: 320.13
InChI Key: HGQOKIZKWIUEHB-UHFFFAOYSA-N
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Description

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate, also known as EDCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDCP belongs to the class of pyridine carboxylates, and its chemical formula is C11H11Cl2N3O4.

Mechanism of Action

The mechanism of action of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in inhibiting cancer cell growth involves the inhibition of the enzyme, dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate binds to the active site of DHODH and inhibits its activity, leading to a decrease in the levels of pyrimidine nucleotides required for DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
Apart from its anticancer properties, 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has also been shown to possess anti-inflammatory and antioxidant properties. 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in lab experiments is its high potency and selectivity towards DHODH, which makes it an ideal candidate for studying the role of DHODH in cancer cell growth. However, one of the limitations of using 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is its low solubility in aqueous solutions, which can make it challenging to administer in in vivo experiments.

Future Directions

There are several future directions for research on 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate. One of the areas of research is to develop more potent and selective inhibitors of DHODH based on the structure of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate. Another area of research is to investigate the potential of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases, which are also associated with oxidative stress and inflammation. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate in vivo to assess its potential as a therapeutic agent.
In conclusion, 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a promising chemical compound that has potential applications in various scientific fields, particularly in medicinal chemistry. Its anticancer, anti-inflammatory, and antioxidant properties make it an ideal candidate for further research to develop more potent and selective inhibitors of DHODH and investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves the reaction of 3,6-dichloro-2-pyridinecarboxylic acid with ethyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride and triethylamine to obtain the final product, 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate.

Scientific Research Applications

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the significant applications of 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is in the field of medicinal chemistry, where it has been shown to possess anticancer properties. 2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer, by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

[2-(ethylcarbamoylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O4/c1-2-14-11(19)16-8(17)5-20-10(18)9-6(12)3-4-7(13)15-9/h3-4H,2,5H2,1H3,(H2,14,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQOKIZKWIUEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)COC(=O)C1=C(C=CC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate

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